Benzamide, N-((4-methylbenzoyl)oxy)-N-(phenylmethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-((4-methylbenzoyl)oxy)-N-(phenylmethoxy)- is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound features a benzamide core with additional functional groups that may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-((4-methylbenzoyl)oxy)-N-(phenylmethoxy)- typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the reaction of benzoic acid with ammonia or an amine to form benzamide.
Introduction of the 4-Methylbenzoyl Group: The benzamide is then reacted with 4-methylbenzoyl chloride in the presence of a base such as pyridine to introduce the 4-methylbenzoyl group.
Addition of the Phenylmethoxy Group: Finally, the compound is treated with phenylmethanol in the presence of a dehydrating agent like thionyl chloride to form the phenylmethoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-((4-methylbenzoyl)oxy)-N-(phenylmethoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or ethers.
Scientific Research Applications
Benzamide, N-((4-methylbenzoyl)oxy)-N-(phenylmethoxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzamide, N-((4-methylbenzoyl)oxy)-N-(phenylmethoxy)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that mediate its biological effects. The compound may modulate signaling pathways, inhibit enzyme activity, or bind to receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The parent compound with a simpler structure.
N-(4-Methylbenzoyl)benzamide: Lacks the phenylmethoxy group.
N-(Phenylmethoxy)benzamide: Lacks the 4-methylbenzoyl group.
Uniqueness
Benzamide, N-((4-methylbenzoyl)oxy)-N-(phenylmethoxy)- is unique due to the presence of both the 4-methylbenzoyl and phenylmethoxy groups. These functional groups may impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
220168-43-4 |
---|---|
Molecular Formula |
C22H19NO4 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
[benzoyl(phenylmethoxy)amino] 4-methylbenzoate |
InChI |
InChI=1S/C22H19NO4/c1-17-12-14-20(15-13-17)22(25)27-23(21(24)19-10-6-3-7-11-19)26-16-18-8-4-2-5-9-18/h2-15H,16H2,1H3 |
InChI Key |
FZHCGURHJSRFNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ON(C(=O)C2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.